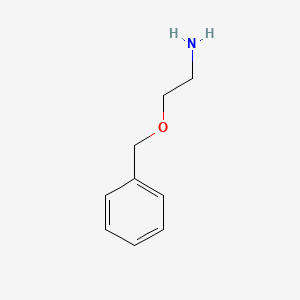

2-(Benzyloxy)ethanamine

Description

The exact mass of the compound 2-(Benzyloxy)-1-ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVVOAKITWCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336448 | |

| Record name | 2-(benzyloxy)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38336-04-8 | |

| Record name | 2-(benzyloxy)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)ethanamine is a primary amine and benzyl ether that serves as a versatile bifunctional building block in organic synthesis. Its unique structural features make it a valuable component in the construction of more complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data are presented to assist researchers in its practical application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a flexible ethylamine chain and a benzyl ether moiety, which imparts a degree of lipophilicity and the potential for aromatic interactions.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3] |

| Boiling Point | 240.6 °C at 760 mmHg | [1] |

| Density | 1.01 g/cm³ | [4] |

| Flash Point | 85 °C | [5] |

| Refractive Index | 1.52 | [4] |

| pKa | 8.82 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in many organic solvents such as ethanol, toluene, and dichloromethane. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of ethanolamine. While various methods exist, a common approach involves the reaction of ethanolamine with a benzylating agent, such as benzyl bromide, in the presence of a base.

General Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Ethanolamine

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Slowly add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental parameters from a single source are not available, typical proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be consistent with the assigned structure. Key expected signals would include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the ethylamine chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.[2]

Experimental Protocol for IR Spectroscopy (Neat Sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of this compound (as a neat liquid) directly onto the ATR crystal.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Applications in Drug Discovery and Development

This compound is increasingly recognized for its utility as a linker component in the synthesis of complex therapeutic agents. Its bifunctional nature, with a nucleophilic amine and a benzyl ether that can be either stable or serve as a masked hydroxyl group, provides synthetic versatility.

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant and modern application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[7]

The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1] The benzyloxy-ethylamine moiety can be incorporated into PROTAC linkers to provide a balance of properties.[1] The aromatic ring can introduce a degree of rigidity and participate in pi-stacking interactions, while the ether linkage maintains some flexibility.[1]

Experimental Workflow for PROTAC Synthesis incorporating this compound Linker:

The synthesis of a PROTAC is a multi-step process. The following diagram illustrates a generalized workflow for incorporating a this compound-derived linker.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3] Store the compound in a tightly sealed container in a cool, dry place.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in medicinal chemistry and drug discovery. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating complex molecules. The emergence of targeted protein degradation as a therapeutic modality has highlighted the potential of this compound as a key component in the design of novel PROTACs. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Degraders Are on the Rise - Enamine [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

An In-depth Technical Guide to 2-(Benzyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

2-(Benzyloxy)ethanamine, a versatile bifunctional organic compound, is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its unique structure, incorporating a primary amine and a benzyl ether, allows for a wide range of chemical modifications.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 38336-04-8 .

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | |

| Boiling Point | 240.6°C at 760 mmHg | |

| Density | 1.016 g/cm³ | |

| Flash Point | 85°C | |

| pKa | 8.82 ± 0.10 (Predicted) | |

| Refractive Index | 1.5260 | |

| Solubility | Slightly soluble in Chloroform and DMSO |

Synonyms

This compound is also known by several other names in scientific literature and chemical catalogs:

-

2-(Benzyloxy)ethylamine

-

2-Aminoethyl benzyl ether

-

2-(Phenylmethoxy)ethanamine

-

2-(benzyloxy)ethan-1-amine

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis is described below.

General Synthesis Method

A general method for the preparation of 2-(benzyloxy)ethylamine involves the reaction of a protected ethanolamine derivative with a benzylating agent, followed by deprotection. One specific example involves the use of hydrazine hydrate.

Experimental Protocol:

-

A precursor compound, such as N-(2-hydroxyethyl)phthalimide, is dissolved in a suitable

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)ethanamine

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(benzyloxy)ethanamine, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines two principal and effective methods for its preparation: the Gabriel Synthesis and Reductive Amination.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the carbon-nitrogen bond late in the synthetic sequence. This guide will focus on two such methods:

-

Gabriel Synthesis: A robust method for the preparation of primary amines, avoiding the overalkylation often encountered with other methods.[3][4][5][6] This pathway involves the N-alkylation of phthalimide with a suitable 2-(benzyloxy)ethyl halide, followed by the liberation of the desired amine.

-

Reductive Amination: A versatile one-pot reaction that forms an amine from a carbonyl compound and an amine source.[7][8][9][10][11] In the context of this synthesis, benzyloxyacetaldehyde would be reacted with ammonia in the presence of a reducing agent.

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program.

Gabriel Synthesis of this compound

The Gabriel synthesis provides a clean and high-yielding route to this compound. The overall transformation is depicted below.

Caption: Gabriel Synthesis of this compound.

Experimental Protocol: Gabriel Synthesis

This protocol is based on a two-step procedure involving the initial synthesis of the phthalimide intermediate followed by hydrazinolysis.

Step 1: Synthesis of N-(2-(Benzyloxy)ethyl)phthalimide

-

To a solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 2-(benzyloxy)ethyl bromide (1.0 equivalent).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford crude N-(2-(benzyloxy)ethyl)phthalimide.

-

Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound via Hydrazinolysis

-

Dissolve the N-(2-(benzyloxy)ethyl)phthalimide (1.0 equivalent) in ethanol at 50 °C.[2]

-

To this solution, slowly add hydrazine hydrate (85%, 1.1 equivalents).[2]

-

Maintain the reaction temperature at 50 °C and continue stirring for 4 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid phthalhydrazide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Quantitative Data for Gabriel Synthesis

| Parameter | Value | Reference |

| Step 1: N-Alkylation | ||

| Reactants | Potassium Phthalimide, 2-(Benzyloxy)ethyl bromide | General Procedure |

| Solvent | DMF | [4] |

| Temperature | 80-90 °C | General Procedure |

| Reaction Time | 4-6 hours | General Procedure |

| Step 2: Hydrazinolysis | ||

| Reactant | N-(2-(Benzyloxy)ethyl)phthalimide, Hydrazine Hydrate (85%) | [2] |

| Solvent | Ethanol | [2] |

| Temperature | 50 °C | [2] |

| Reaction Time | 4 hours | [2] |

| Yield | 90% (for the hydrazinolysis step) | [2] |

Reductive Amination Synthesis of this compound

Reductive amination offers a direct, one-pot approach to this compound from benzyloxyacetaldehyde and an ammonia source.

Caption: Reductive Amination for this compound Synthesis.

Experimental Protocol: Reductive Amination

This protocol outlines a one-pot reductive amination procedure.

-

Dissolve benzyloxyacetaldehyde (1.0 equivalent) in methanol.

-

Add a solution of ammonia in methanol (excess, typically 7N solution).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, prepare a solution of a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.2 equivalents), in methanol.

-

Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature below 25 °C.

-

Stir the reaction for 12-24 hours at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench by the careful addition of aqueous HCl.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12.

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Quantitative Data for Reductive Amination

| Parameter | Value | Reference |

| Reactants | Benzyloxyacetaldehyde, Ammonia | General Procedure |

| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | [9] |

| Solvent | Methanol | General Procedure |

| Temperature | Room Temperature | General Procedure |

| Reaction Time | 12-24 hours | General Procedure |

Conclusion

Both the Gabriel synthesis and reductive amination represent viable and effective methods for the preparation of this compound. The Gabriel synthesis is a classical and often high-yielding method, particularly suitable for avoiding polyalkylation byproducts. Reductive amination, on the other hand, offers a more convergent and often one-pot procedure, which can be advantageous in terms of operational simplicity. The selection of the optimal synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific purity requirements for the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

- 1. chembk.com [chembk.com]

- 2. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [chemicalbook.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of 2-(Benzyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-(Benzyloxy)ethanamine. The information is intended to support research and development activities by providing detailed experimental protocols and quantitative data.

Molecular Structure and Chemical Identity

This compound, also known as 2-aminoethyl benzyl ether, is a primary amine and a benzyl ether.[1] Its chemical structure consists of a benzyl group (a benzene ring attached to a methylene group) linked via an ether oxygen to an ethylamine moiety.

Below is a diagram of the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Aminoethyl benzyl ether, 2-(Phenylmethoxy)ethanamine |

| CAS Number | 38336-04-8 |

| Molecular Formula | C₉H₁₃NO |

| InChI | 1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 |

| InChIKey | XJGVVOAKITWCAB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COCCN |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid oil.[1] It is soluble in organic solvents such as chloroform and DMSO.[1]

| Property | Value |

| Molecular Weight | 151.21 g/mol |

| Boiling Point | 241 °C |

| Density | 1.45 g/cm³ |

| Refractive Index | 1.5260 |

| Flash Point | 85 °C |

| pKa | 8.82 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a protected ethanolamine derivative with a benzylating agent, followed by deprotection. One reported method involves the use of 2-(benzyloxy)ethyl-phthalimide.[2]

Reaction Scheme:

2-(Benzyloxy)ethyl-phthalimide + Hydrazine hydrate → this compound + Phthalhydrazide

Experimental Procedure:

A general procedure for the synthesis is as follows:

-

Reaction Setup: Dissolve 2-(benzyloxy)ethyl-phthalimide (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Addition of Hydrazine: Heat the solution to 50 °C and slowly add hydrazine hydrate (1.1 equivalents).

-

Reaction: Maintain the reaction mixture at 50 °C and stir for 4 hours.

-

Work-up: Cool the mixture to room temperature. A solid precipitate (phthalhydrazide) will form.

-

Isolation: Separate the solid by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the two methylene groups of the ethyl chain, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Quantitative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in detail in the searched sources. |

Note: A ¹H NMR spectrum was recorded on a Varian A-60 instrument, but detailed peak assignments are not publicly available.[3]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in the searched sources. |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in detail in the searched sources. |

Note: An FTIR spectrum was obtained using a CAPILLARY CELL: NEAT technique, but a detailed peak list is not publicly available.[3]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) | |

| 91 | [C₇H₇]⁺ (Tropylium ion) | |

| 44 | [C₂H₆N]⁺ | |

| 30 | [CH₄N]⁺ |

Note: The top three peaks observed in the GC-MS analysis were at m/z 30, 45 (likely an error in the source, 44 is more common for this structure), and 91.[3] The fragmentation pattern is proposed based on the common fragmentation of benzyl ethers and primary amines.

The following diagram illustrates a plausible mass spectrometry fragmentation pathway for this compound.

Caption: A simplified representation of possible fragmentation pathways.

Safety and Handling

This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications

This compound serves as a useful intermediate in organic synthesis.[4][5] Its primary amine and benzyl ether functionalities allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. It is also used as a biochemical reagent in life science research.[6]

References

In-Depth Technical Guide: Safety and Handling of 2-(Benzyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Benzyloxy)ethanamine (CAS No: 38336-04-8). The following sections detail the hazards, protective measures, emergency procedures, and storage requirements necessary for the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure.[1][2][3] It is crucial for personnel to be fully aware of its hazards before handling.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1][2]

Hazard Statements:

Physicochemical Information

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [2][4] |

| Molecular Weight | 151.21 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Boiling Point | 240.6°C at 760 mmHg | [5] |

| Flash Point | 85 °C (Calculated value) | [1] |

| Relative Density | 1.01 | [1] |

| Refractive Index | 1.52 | [1] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory to prevent exposure.

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Take precautionary measures against static discharge.[1]

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. Conforming to EN 166 (EU) or NIOSH (US). | [6] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | [6] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for emergency situations. | [6] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention following any exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1][2][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [1][2][5] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][7]

-

Specific Hazards: May emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][7]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Ensure adequate ventilation. Remove all sources of ignition.[5][7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[1]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, diatomite). Collect and place in a suitable, closed container for disposal.[2]

Storage and Disposal

Storage:

-

Store in a cool, well-ventilated, and shaded area.[1]

-

Keep the container tightly closed.[1]

-

Store under an inert gas as the substance is air-sensitive.[1][8]

-

Incompatible with oxidizing agents and acids.[1]

Disposal:

-

Dispose of contents and container in accordance with all local, state, and federal regulations.[2][5]

-

The product should not be allowed to enter the environment, drains, or soil.[4]

Toxicological Information

-

Acute Toxicity: No specific data is available. However, it is known to be harmful if it comes into contact with skin and is corrosive.

-

Serious Eye Damage/Irritation: Causes serious and irreversible eye damage.[1][2]

-

Other Toxicological Information: No information is available regarding carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[1][2]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. For a compound like this compound, the following tests would be relevant.

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method This test is designed to identify corrosive chemicals without the use of live animals.[7]

-

Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis model. Corrosive substances penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[5][9]

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue.

-

After specific exposure times (e.g., 3 minutes and 1 hour), the substance is removed by washing.

-

The viability of the cells is determined using a colorimetric assay, typically the MTT assay. The MTT dye is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[5][9]

-

The amount of formazan produced is measured spectrophotometrically, and the cell viability is calculated relative to a negative control.

-

-

Classification: A chemical is identified as corrosive if the cell viability falls below certain thresholds after specific exposure times (e.g., below 50% after 3 minutes or below 15% after 60 minutes).[5]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[10]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (traditionally an albino rabbit), with the other eye serving as a control.[10]

-

Methodology:

-

A specified amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[11]

-

The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[10]

-

Effects on the cornea, iris, and conjunctiva are scored. The reversibility of any observed lesions is also assessed over a period of up to 21 days.[11]

-

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. Due to ethical considerations, in vitro methods are now preferred and often required before any in vivo testing is considered.

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows for handling this compound.

References

- 1. This compound | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. senzagen.com [senzagen.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. iivs.org [iivs.org]

- 8. thepsci.eu [thepsci.eu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ecetoc.org [ecetoc.org]

Spectral Analysis of 2-(Benzyloxy)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-(Benzyloxy)ethanamine (CAS No. 38336-04-8), a versatile primary amine used in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₃NO

-

Molecular Weight: 151.21 g/mol [1]

-

Appearance: Colorless to pale yellow liquid

-

Synonyms: 2-(Benzyloxy)ethylamine, 2-Aminoethyl benzyl ether

Spectroscopic Data

The following sections present the anticipated spectral data for this compound. This data is compiled based on characteristic values for the functional groups present in the molecule and available reference information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl) |

| ~ 4.50 | Singlet | 2H | Ph-CH ₂-O |

| ~ 3.55 | Triplet | 2H | O-CH ₂-CH₂ |

| ~ 2.85 | Triplet | 2H | CH₂-CH ₂-NH₂ |

| ~ 1.50 | Broad Singlet | 2H | NH ₂ |

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 138.5 | Ar-C (Quaternary) |

| ~ 128.4 | Ar-C H |

| ~ 127.7 | Ar-C H |

| ~ 127.5 | Ar-C H |

| ~ 73.2 | Ph-C H₂-O |

| ~ 70.1 | O-C H₂-CH₂ |

| ~ 41.8 | CH₂-C H₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine, two bands) |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2940 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (ether) |

| 740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [M - CH₂NH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 45 | High | [CH₂OCH₂]⁺ |

| 30 | 100 (Base Peak) | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the neat liquid is used. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis of this compound.

References

A Technical Guide to the Solubility of 2-(Benzyloxy)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Benzyloxy)ethanamine, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, presenting the available qualitative and limited quantitative data, and offering a logical workflow for solvent selection.

Introduction

This compound (CAS No: 38336-04-8) is a primary amine containing a benzyl ether moiety. Its structural features—a flexible alkyl chain, a basic amino group, and an aromatic ring—confer a versatile solubility profile that is critical for its use in reaction chemistry, purification, and formulation development. Understanding its solubility in various organic solvents is paramount for optimizing process efficiency, ensuring reaction homogeneity, and developing stable formulations.

Solubility Data

Qualitative Solubility

This compound is generally described as a colorless to pale yellow liquid. It has been noted to be soluble in several common organic solvents.

-

Soluble in: Ethanol, Toluene, Dichloromethane

-

Slightly Soluble in: Chloroform, Dimethyl Sulfoxide (DMSO)

Quantitative Solubility

The following table summarizes the limited quantitative solubility data found for this compound. It is important to note that the high solubility in DMSO was reported in the context of preparing stock solutions for biological assays and may not represent the saturation point.

| Solvent | Temperature | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (1322.67 mM) | Preparation of stock solution; may require sonication.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is necessary. The following are established methods for determining the solubility of a liquid amine like this compound in an organic solvent.

Isothermal Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

This method is simpler but may be less precise than chromatographic methods. It is suitable for solvents with low volatility.

Objective: To determine solubility by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

Same as for the Isothermal Saturation Method, excluding the HPLC/GC system.

-

Evaporating dish or watch glass.

-

Vacuum oven or desiccator.

Procedure:

-

Follow steps 1-6 of the Isothermal Saturation Method.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, filtered saturated solution to the weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation or volatilization of the this compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the residual solute.

-

The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility based on the mass of the solute and the initial volume of the saturated solution.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for choosing a solvent for this compound based on solubility requirements.

Caption: Workflow for solvent selection based on data availability.

This workflow guides the user from the initial definition of the application through literature review and, if necessary, experimental determination of solubility to make an informed solvent choice. This systematic approach ensures that the selected solvent meets all process requirements, including concentration, safety, and economic considerations.

References

Commercial Availability and Technical Profile of 2-(Benzyloxy)ethanamine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 2-(Benzyloxy)ethanamine (CAS No: 38336-04-8), a versatile bifunctional molecule of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document is intended to serve as a valuable resource for scientists and professionals in drug development by consolidating key technical data and outlining relevant experimental contexts.

Commercial Availability and Supplier Information

This compound, also known as O-benzyl ethanolamine, is readily available from a variety of chemical suppliers worldwide. It is typically offered in research-grade purities, commonly ranging from 95% to over 98%. The compound is available in various quantities, from grams to kilograms, to accommodate both laboratory-scale research and larger-scale development projects.

A summary of representative commercial suppliers and their typical product specifications is provided below. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

| Supplier | Purity | Available Quantities |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g |

| Sigma-Aldrich | 97% | 1g, 5g, 10g |

| MedChemExpress | 99.72% | 5g, 10g, 25g |

| Advanced ChemBlocks | 98.00% | 100g |

| BLD Pharm | Inquire | Inquire |

Physicochemical and Safety Data

A compilation of the key physicochemical properties of this compound is presented in Table 2. This data is essential for experimental design, including reaction setup, solvent selection, and purification procedures. The corresponding safety and handling information, derived from publicly available Safety Data Sheets (SDS), is summarized in Table 3.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38336-04-8 | |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Boiling Point | 240.6 °C at 760 mmHg | [3] |

| Density | 1.016 g/cm³ | [3] |

| Refractive Index | 1.5260 | [2] |

| Flash Point | 85 °C | |

| Solubility | Soluble in Chloroform, DMSO (Slightly) | [2][3] |

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H227: Combustible liquid. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Synthesis and Experimental Protocols

While this compound is commercially available, an understanding of its synthesis is valuable for researchers interested in creating derivatives or scaling up production. The most common synthetic route is the O-benzylation of ethanolamine, which is a variation of the Williamson ether synthesis.

Representative Synthesis Protocol: O-Benzylation of Ethanolamine

This protocol is a generalized procedure based on established chemical principles for the Williamson ether synthesis and benzylation of alcohols.

Materials:

-

Ethanolamine

-

Benzyl bromide (or benzyl chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the base to the solution. If using sodium hydride, exercise extreme caution due to the evolution of hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.

-

Slowly add benzyl bromide (or benzyl chloride) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

A general workflow for this synthesis is depicted in the following diagram:

References

Navigating the Stability of 2-(Benzyloxy)ethanamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(Benzyloxy)ethanamine (CAS: 38336-04-8), a versatile reagent in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in experimental settings.

Core Stability Profile and Recommended Storage

This compound is a colorless to pale yellow liquid that is classified as a combustible and corrosive substance, causing severe skin burns and eye damage.[1][2][3][4][5][6] While the compound is considered chemically stable under standard ambient conditions, its sensitivity to environmental factors necessitates strict storage protocols to prevent degradation.[7]

Key Stability Characteristics:

-

Air and Carbon Dioxide Sensitivity: The compound is noted to be sensitive to air and carbon dioxide, suggesting that prolonged exposure can lead to degradation.[7][8] Handling and storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize this risk.[7]

-

Thermal Stability: While stable at room temperature, high temperatures can lead to decomposition, generating poisonous fumes.[7][9] In the event of a fire, closed containers may rupture due to heat.[9]

-

Incompatibilities: this compound should be stored away from strong oxidizing agents, as these can induce chemical reactions that compromise the compound's purity.[9]

Quantitative Storage Recommendations

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data. Adherence to these guidelines is critical for the reproducibility of experimental results.

| Parameter | Condition | Duration | Reference(s) |

| Long-Term Storage | Store at -80°C, protected from light. | 6 months | [10] |

| Short-Term Storage | Store at -20°C, protected from light. | 1 month | [10] |

| General Laboratory Use | Store in a cool, dark, dry, and well-ventilated area in a tightly sealed container under an inert gas. | - | [1][2][7][9] |

| Refrigeration | Some suppliers recommend storage in a refrigerator. | - | [6] |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, an understanding of its chemical structure—a primary amine linked to a benzyl ether—allows for the prediction of its likely degradation pathways under stress conditions. These pathways are critical for developing stability-indicating analytical methods.

Hydrolysis

The ether linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, although ethers are generally stable. If hydrolysis occurs, it would likely cleave the benzyl-oxygen bond to yield benzyl alcohol and 2-aminoethanol.

Oxidation

Oxidative degradation can occur at two primary sites: the primary amine and the benzylic position.

-

Amine Oxidation: Primary amines can be oxidized to a variety of products, including nitroso, nitro, and imine derivatives.

-

Benzylic Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of benzoic acid or benzaldehyde. This is a known degradation pathway for benzyl ether-containing compounds.

Photodegradation

Exposure to light, particularly UV radiation, can promote the photodegradation of the benzyl group. This can involve radical mechanisms leading to the cleavage of the benzyl-oxygen bond and subsequent formation of various degradation products.

A logical workflow for assessing the stability of this compound is presented below.

References

- 1. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. This compound | 38336-04-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. ijcrt.org [ijcrt.org]

- 10. ijsdr.org [ijsdr.org]

physical and chemical characteristics of 2-(Benzyloxy)ethanamine

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-(Benzyloxy)ethanamine, tailored for researchers, scientists, and professionals in the field of drug development. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known as 2-aminoethyl benzyl ether, is a primary amine and a benzyl ether.[1][2] Its core structure consists of an ethylamine moiety where the oxygen of the ethanolamine precursor is etherified with a benzyl group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Boiling Point | 241 °C (at 760 mmHg); 100 °C (at 6 mmHg) | |

| Density | 1.45 g/cm³ | [1] |

| Refractive Index | 1.526 | [1] |

| Flash Point | 85 °C | |

| Predicted pKa | 8.82 ± 0.10 | [1] |

| Solubility | Soluble in chloroform and DMSO (slightly).[1] Soluble in many organic solvents like ethanol and toluene.[1] | |

| CAS Number | 38336-04-8 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Summary of Spectral Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, specific shifts require experimental determination. Expected signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the ethylamine chain. |

| ¹³C NMR | Expected signals would correspond to the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the ethylamine moiety. The carbon attached to the oxygen would be shifted downfield. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of a primary amine (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether linkage (around 1000-1300 cm⁻¹), and aromatic C=C bending.[4][5][6][7] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be at m/z 151. Common fragmentation patterns for amines include α-cleavage.[8][9] For benzyl ethers, cleavage of the benzylic C-O bond is also common. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[10] An alternative approach involves the reaction of ethanolamine with benzyl chloride.[11]

Protocol: Synthesis of this compound via Williamson Ether Synthesis

-

Deprotonation of Ethanolamine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Addition of Benzyl Halide: To the resulting alkoxide solution, add benzyl bromide or benzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product can be achieved through various methods, including distillation or column chromatography.

Protocol: Purification by Acid-Base Extraction and Distillation

-

Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

-

Separate the aqueous layer and wash it with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., 10 M NaOH) until the pH is greater than 12.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and filter.

-

Distillation: Remove the solvent under reduced pressure. The resulting oil can be further purified by vacuum distillation.

Chemical Reactivity and Stability

This compound is a primary amine and is therefore basic. It will react with acids to form ammonium salts. As a primary amine, it can undergo reactions typical of this functional group, such as acylation, alkylation, and Schiff base formation. The benzyl ether linkage is generally stable but can be cleaved under conditions of hydrogenolysis. The compound should be stored under an inert atmosphere as amines can be sensitive to air oxidation.

Biological and Pharmacological Relevance

There is limited publicly available information on the specific biological activity or signaling pathways of this compound. However, the structural motif of a benzyl ether linked to an aminoethyl group is present in some pharmacologically active compounds. For instance, a derivative of metaraminol containing a benzyloxy-aminoethyl-benzyl alcohol structure has been studied for its biochemical and pharmacological actions.[12] Additionally, various benzyl ether derivatives have been investigated as potent, orally active agonists for sphingosine-1-phosphate (S1P) receptors, which are important in immunosuppression.[13] These examples suggest that compounds with a benzyloxy-ethylamine core may have potential for biological activity, warranting further investigation.

Safety and Handling

This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

- 1. chembk.com [chembk.com]

- 2. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [amp.chemicalbook.com]

- 3. This compound | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]

- 12. Some biochemical and pharmacological actions of (-) erythro-meta-(meta-chlorobenzyloxy)-2-(1-aminoethyl)-benzyl alcohol. A derivative of metaraminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2-(Benzyloxy)ethanamine: A Versatile Building Block in the Synthesis of Bioactive Molecules

Introduction: 2-(Benzyloxy)ethanamine is a primary amine and an ether that serves as a valuable and versatile building block in medicinal chemistry. Its structure, featuring a reactive primary amine and a stable benzyloxy protecting group, allows for its incorporation into a wide array of complex molecules. This bifunctionality makes it a key intermediate in the synthesis of various therapeutic agents, including those targeting ion channels and other important biological targets. This document provides an overview of its application, focusing on its use in the development of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, and includes detailed experimental protocols and biological activity data.

Application in the Synthesis of TRPV4 Antagonists

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a calcium-permeable ion channel involved in a variety of physiological processes, including osmosensation, mechanosensation, and temperature sensing. Dysregulation of TRPV4 has been implicated in several pathological conditions, such as pain, inflammation, and edema, making it an attractive target for drug discovery. Several small molecule antagonists of TRPV4 have been developed, with some demonstrating therapeutic potential. This compound has been utilized as a key building block in the synthesis of a class of potent acetamide-based TRPV4 antagonists.

The general synthetic strategy involves the reaction of this compound with a suitable carboxylic acid or its activated derivative to form an amide bond. The resulting intermediate can then be further modified or deprotected to yield the final active pharmaceutical ingredient.

Experimental Workflow for Synthesis of a TRPV4 Antagonist

The following diagram outlines a typical synthetic workflow for the preparation of a TRPV4 antagonist using this compound as a starting material.

Figure 1: A generalized experimental workflow for the synthesis of a TRPV4 antagonist.

Quantitative Biological Data

The following table summarizes the in vitro activity of a series of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide derivatives as TRPV4 antagonists. The potency is expressed as the half-maximal inhibitory concentration (IC50) against human TRPV4.

| Compound ID | R Group on Pyridine | IC50 (nM) |

| 1a | H | 150 |

| 1b | 4-Methyl | 85 |

| 1c | 5-Chloro | 50 |

| 1d | 4-Fluoro | 120 |

| 1e | 5-Trifluoromethyl | 35 |

Experimental Protocols

General Procedure for the Synthesis of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide Derivatives

Materials:

-

This compound

-

Appropriately substituted 2-chloropyridine

-

2-Chloro-N-(pyridin-2-yl)acetamide

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Protocol:

-

Step 1: Synthesis of 2-(2-(Benzyloxy)ethylamino)pyridine: To a solution of this compound (1.0 eq) and an appropriately substituted 2-chloropyridine (1.1 eq) in a suitable anhydrous solvent, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(benzyloxy)ethylamino)pyridine intermediate.

-

Step 2: Synthesis of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide: To a solution of the 2-(2-(benzyloxy)ethylamino)pyridine intermediate (1.0 eq) from Step 1 in an anhydrous solvent, add 2-chloro-N-(pyridin-2-yl)acetamide (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide derivative.

TRPV4 Signaling Pathway and Antagonism

The activation of the TRPV4 ion channel by various stimuli, including mechanical stress, osmotic changes, and endogenous ligands, leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events that contribute to various physiological and pathological responses. Small molecule antagonists, such as those synthesized using this compound, can block the channel and inhibit these downstream effects.

Figure 2: Simplified signaling pathway of TRPV4 and its inhibition by a this compound-derived antagonist.

This compound is a key building block in medicinal chemistry, enabling the synthesis of structurally diverse and biologically active compounds. Its utility in the construction of potent TRPV4 antagonists highlights its importance in the development of novel therapeutics for a range of disorders. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Morpholine and Piperazine Scaffolds Utilizing 2-(Benzyloxy)ethanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted morpholine and piperazine heterocyclic compounds using 2-(benzyloxy)ethanamine as a key building block. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The protocols outlined below serve as a practical guide for the synthesis of these valuable scaffolds.

Application Notes

The synthesis of N-substituted morpholines and piperazines is a cornerstone of medicinal chemistry. The incorporation of the 2-(benzyloxy)ethyl moiety onto these heterocyclic systems can serve multiple purposes in drug design. The benzyl group can be a crucial pharmacophoric element, interacting with biological targets. Alternatively, it can function as a protecting group for the primary alcohol, which can be deprotected in later synthetic steps to allow for further functionalization. This strategy provides a versatile handle for the attachment of other molecular fragments, making these compounds valuable intermediates in the synthesis of complex drug candidates.

The protocols described herein focus on two primary synthetic strategies:

-

N-Alkylation of the Heterocyclic Core: This is a direct and widely used method for the synthesis of N-substituted morpholines and piperazines. It involves the reaction of the parent heterocycle (morpholine or piperazine) with a suitable 2-(benzyloxy)ethyl derivative bearing a leaving group, such as a halide or a tosylate.

-

Ring Formation via Cyclization: This approach involves the construction of the heterocyclic ring itself using this compound as one of the key components. This is typically achieved by reacting the primary amine with a suitable dielectrophile.

These methods offer reliable pathways to the target compounds, and the choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Benzyloxy)ethyl)morpholine via N-Alkylation

This protocol describes the synthesis of 4-(2-(benzyloxy)ethyl)morpholine by the N-alkylation of morpholine with 2-(benzyloxy)ethyl chloride.

Reaction Scheme:

Materials:

-

Morpholine

-

2-(Benzyloxy)ethyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of morpholine (2.0 equivalents) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

-

Add 2-(benzyloxy)ethyl chloride (1.0 equivalent) to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-(benzyloxy)ethyl)morpholine.

Protocol 2: Synthesis of 1-(2-(Benzyloxy)ethyl)piperazine via N-Alkylation of a Protected Piperazine

To control for the formation of the disubstituted byproduct, this protocol utilizes a mono-protected piperazine, followed by deprotection.

Reaction Scheme:

-

tert-Butoxycarbonyl (Boc) protected piperazine + 2-(Benzyloxy)ethyl bromide -> 1-Boc-4-(2-(benzyloxy)ethyl)piperazine

-

1-Boc-4-(2-(benzyloxy)ethyl)piperazine -> 1-(2-(Benzyloxy)ethyl)piperazine

Materials:

-

1-Boc-piperazine

-

2-(Benzyloxy)ethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

Other materials as listed in Protocol 1

Procedure:

Step 1: Alkylation

-